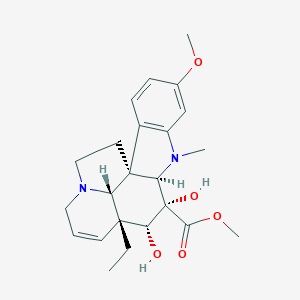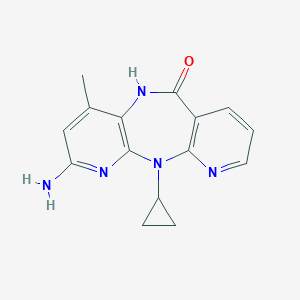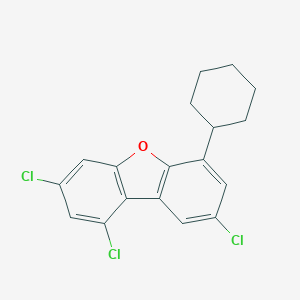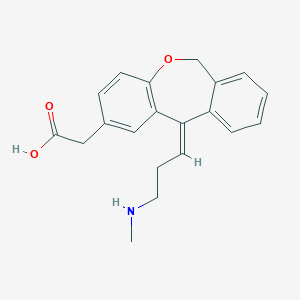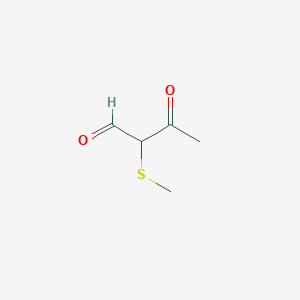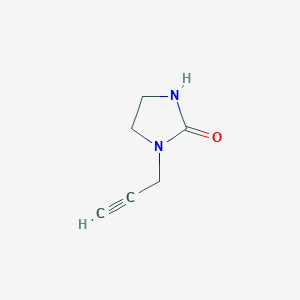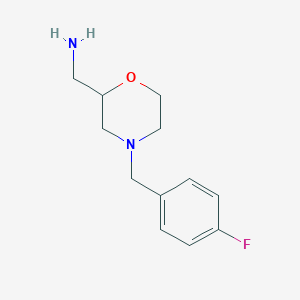
(Tyr15)-Fibrinopeptide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tyr15)-Fibrinopeptide B is a complex peptide compound It is composed of multiple amino acids linked together in a specific sequence
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Tyr15)-Fibrinopeptide B typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process would be optimized for scalability, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Tyr15)-Fibrinopeptide B can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as alkylating agents for cysteine residues.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Applications De Recherche Scientifique
(Tyr15)-Fibrinopeptide B has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, such as targeting specific molecular pathways in diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of (Tyr15)-Fibrinopeptide B involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific sequence and structure of the peptide, as well as the biological context in which it is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-Seryl-Aspartyl-Lysyl-Proline: Another peptide with immunomodulatory properties.
Retatrutide: A peptide used in obesity treatment with a different amino acid sequence and mechanism of action.
Uniqueness
(Tyr15)-Fibrinopeptide B is unique due to its specific sequence and the combination of amino acids it contains. This unique sequence allows it to interact with specific molecular targets and pathways, distinguishing it from other peptides with different sequences and structures.
Propriétés
IUPAC Name |
4-[[2-[[4-amino-2-[[2-[[4-amino-2-[[3-methyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H102N20O27/c1-36(2)61(95-57(102)34-82-63(110)43-20-23-55(100)84-43)73(120)92-49(31-54(77)99)70(117)91-50(32-60(107)108)71(118)90-48(30-53(76)98)69(116)88-45(22-25-59(105)106)66(113)87-44(21-24-58(103)104)64(111)81-33-56(101)85-46(27-38-11-6-4-7-12-38)67(114)89-47(28-39-13-8-5-9-14-39)68(115)94-52(35-96)72(119)83-37(3)62(109)86-42(15-10-26-80-75(78)79)65(112)93-51(74(121)122)29-40-16-18-41(97)19-17-40/h4-9,11-14,16-19,36-37,42-52,61,96-97H,10,15,20-35H2,1-3H3,(H2,76,98)(H2,77,99)(H,81,111)(H,82,110)(H,83,119)(H,84,100)(H,85,101)(H,86,109)(H,87,113)(H,88,116)(H,89,114)(H,90,118)(H,91,117)(H,92,120)(H,93,112)(H,94,115)(H,95,102)(H,103,104)(H,105,106)(H,107,108)(H,121,122)(H4,78,79,80) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTOVBRASMPNTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)CNC(=O)C4CCC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H102N20O27 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583171 |
Source


|
| Record name | 5-Oxoprolylglycylvalylasparaginyl-alpha-aspartylasparaginyl-alpha-glutamyl-alpha-glutamylglycylphenylalanylphenylalanylserylalanylarginyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1715.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125455-56-3 |
Source


|
| Record name | 5-Oxoprolylglycylvalylasparaginyl-alpha-aspartylasparaginyl-alpha-glutamyl-alpha-glutamylglycylphenylalanylphenylalanylserylalanylarginyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
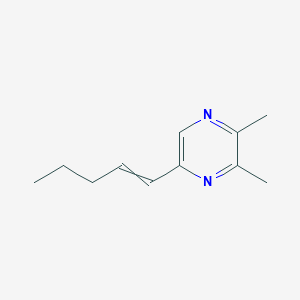
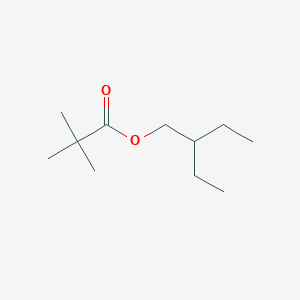



![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)
